

10-Norparvulenone CAS number and chemical properties

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Compound of Interest

Compound Name: 10-Norparvulenone

Cat. No.: B2921777

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In-Depth Technical Guide: 10-Norparvulenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Norparvulenone is a fungal metabolite that has demonstrated notable anti-influenza virus activity. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental methodologies used to characterize its effects. The primary mechanism of action for **10-Norparvulenone** is the inhibition of viral sialidase (neuraminidase), an essential enzyme for the release of new viral particles from infected host cells. This document consolidates available data, presents detailed experimental protocols, and visualizes key processes to serve as a valuable resource for researchers in virology and drug development.

Chemical Properties

10-Norparvulenone is a polyketide metabolite originally isolated from the fungus *Microsphaeropsis* sp. FO-5050.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	618104-32-8	[1]
Molecular Formula	C ₁₂ H ₁₄ O ₅	[1]
Molecular Weight	238.2 g/mol	[1]
Formal Name	3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone	[1]
Synonyms	(±)-10-Norparvulenone	[1]
Melting Point	157-158 °C	
Solubility	Soluble in Dichloromethane, DMSO, Ethanol, and Methanol	[1]
SMILES	<chem>O=C1C2=C(C=C(OC)C(CO)=C2O)C(O)CC1</chem>	[1]
InChI	InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3	[1]

Biological Activity: Anti-Influenza Virus

The primary biological activity of **10-Norparvulenone** is its inhibitory effect on influenza virus replication. Specifically, it has been shown to decrease the activity of viral sialidase and enhance the survival of Madin-Darby Canine Kidney (MDCK) cells infected with the influenza A/PR/8/34 virus.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **10-Norparvulenone**'s anti-influenza activity. While the seminal paper by Fukami et al. outlines the results, it does not provide exhaustive step-by-step protocols. Therefore, the

following sections synthesize information from the original paper with established, publicly available protocols for similar assays.

Viral Sialidase (Neuraminidase) Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of **10-Norparvulenone** on the influenza virus neuraminidase enzyme. A common method is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).

Materials:

- **10-Norparvulenone**
- Influenza virus stock (e.g., A/PR/8/34)
- MUNANA substrate
- Assay buffer (e.g., MES buffer with CaCl_2)
- Stop solution (e.g., NaOH in ethanol)
- 96-well black microplates
- Fluorometer

Procedure:

- Prepare serial dilutions of **10-Norparvulenone** in the assay buffer.
- In a 96-well plate, add the diluted compound to the respective wells.
- Add a standardized amount of influenza virus to each well containing the compound and to control wells (virus without inhibitor).
- Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
- Add the MUNANA substrate to all wells.

- Incubate the plate at 37°C for 1 hour.
- Stop the enzymatic reaction by adding the stop solution.
- Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for the product 4-methylumbelliferone).
- Calculate the percentage of inhibition for each concentration of **10-Norparvulenone** relative to the control wells.

MDCK Cell Survival Assay (Cytopathic Effect Inhibition Assay)

This assay evaluates the ability of **10-Norparvulenone** to protect host cells from the cytopathic effects of viral infection, thereby increasing cell survival.

Materials:

- MDCK cells
- Cell culture medium (e.g., MEM with fetal bovine serum)
- Influenza virus stock (e.g., A/PR/8/34)
- **10-Norparvulenone**
- Trypsin (for viral activation)
- MTT or similar cell viability reagent
- 96-well clear microplates
- Microplate reader

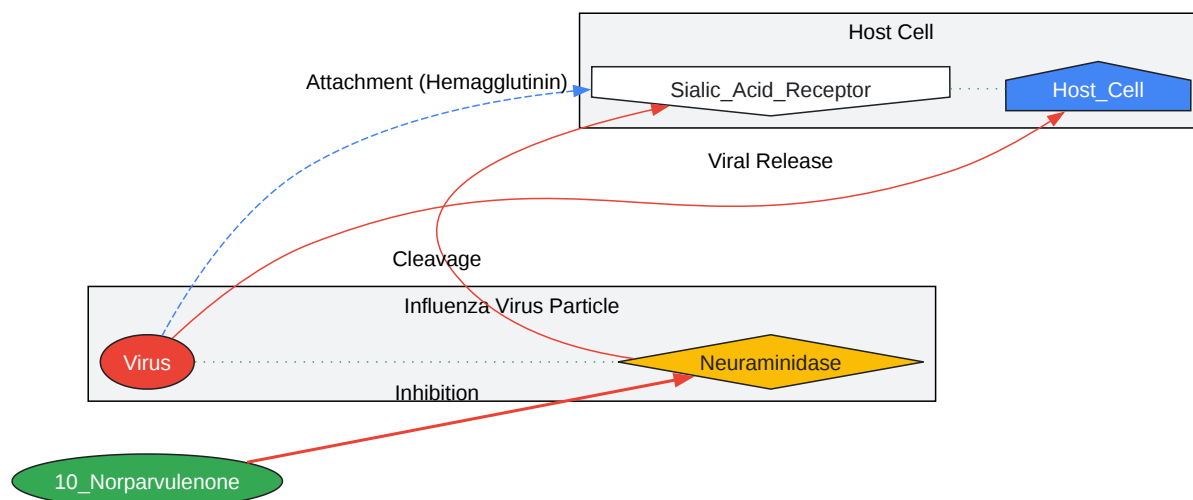
Procedure:

- Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.

- Prepare serial dilutions of **10-Norparvulenone** in serum-free cell culture medium.
- Pre-treat the influenza virus stock with trypsin.
- Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
- Add the diluted **10-Norparvulenone** to the respective wells.
- Infect the cells by adding the trypsin-treated virus to all wells except the uninfected control wells.
- Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to observe cytopathic effects (e.g., 48-72 hours).
- Assess cell viability by adding a reagent like MTT and measuring the absorbance according to the manufacturer's protocol.
- Calculate the percentage of cell survival for each concentration of **10-Norparvulenone** relative to the infected and uninfected control wells.

Visualizations

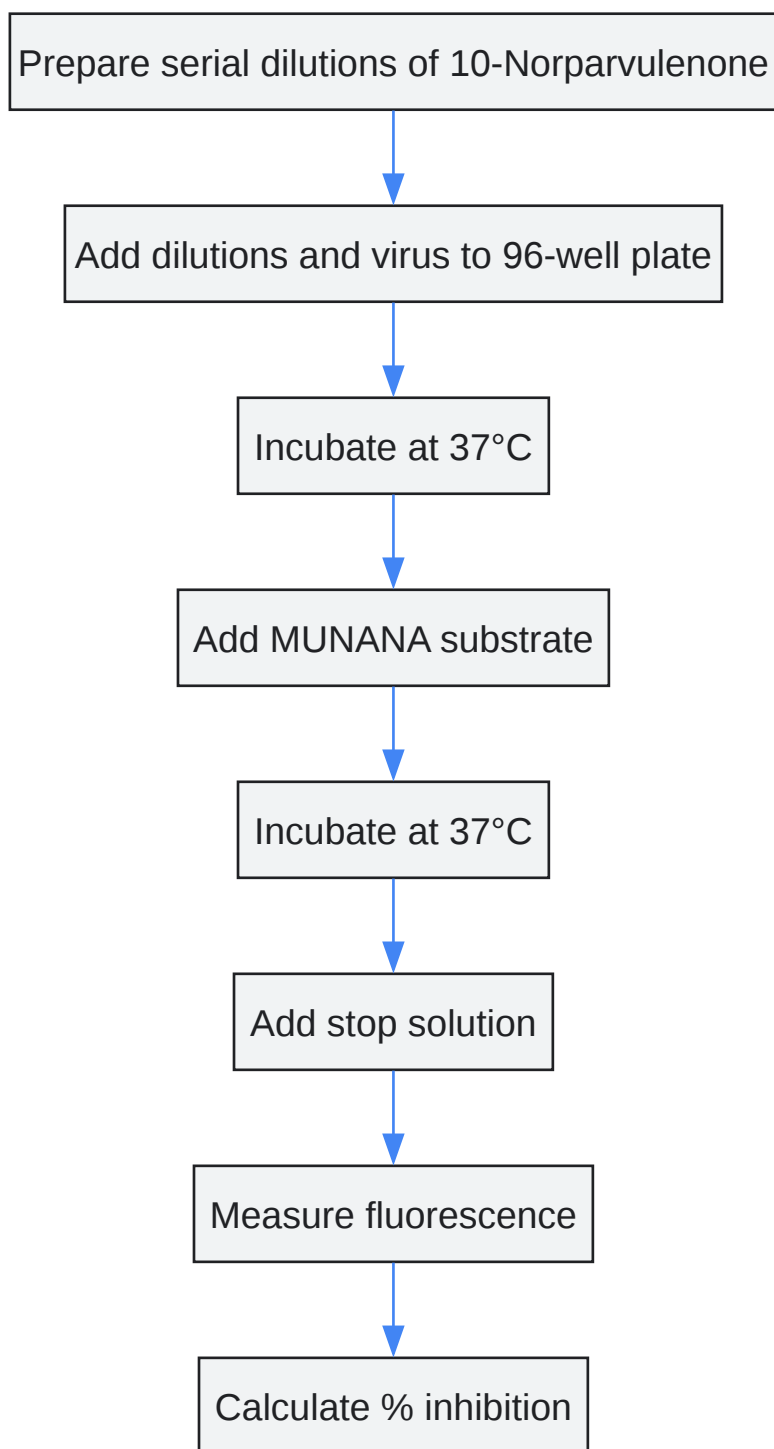
Mechanism of Action



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Caption: Mechanism of **10-Norparvulenone** action.

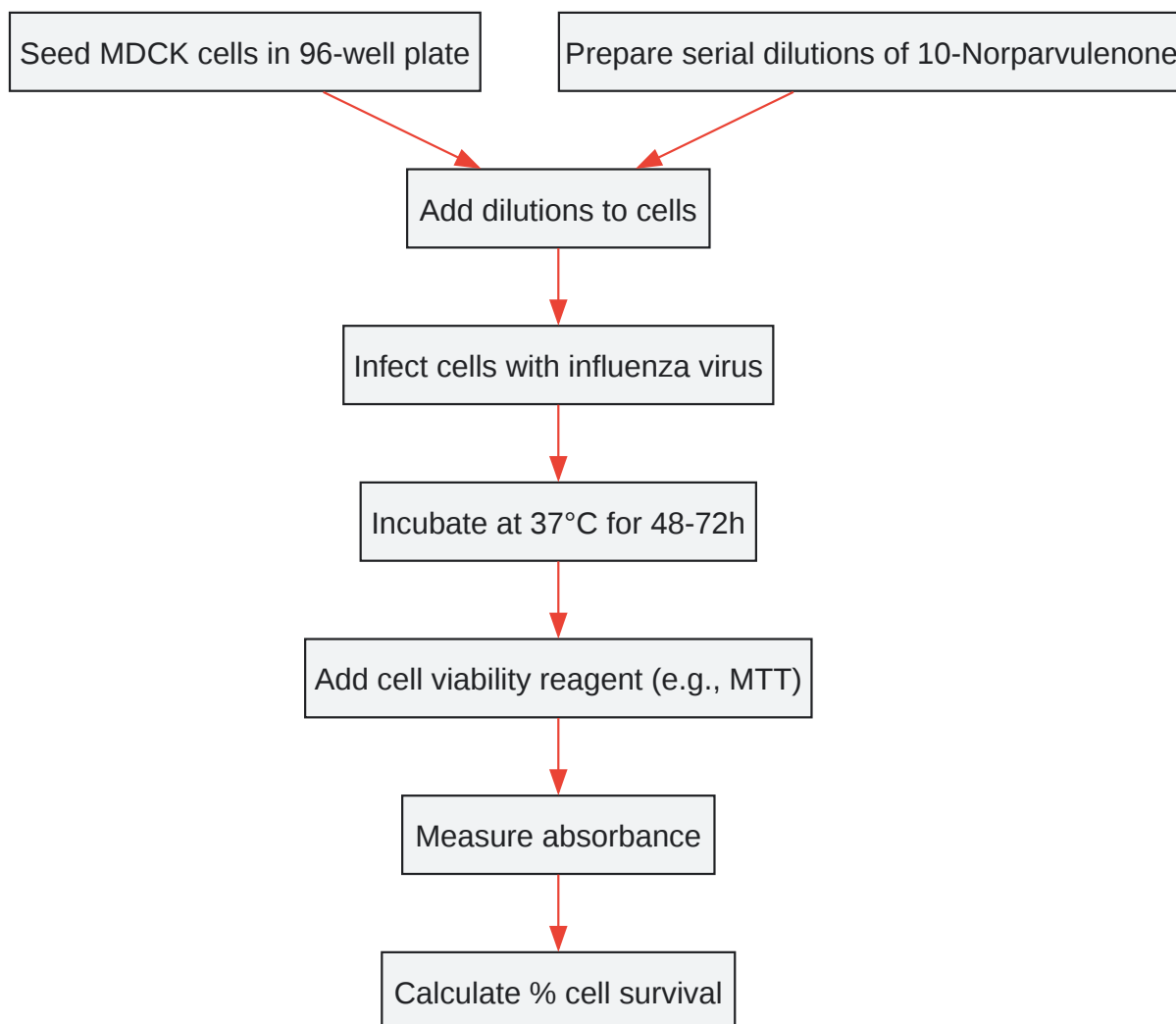
Experimental Workflow: Neuraminidase Inhibition Assay



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Caption: Workflow for the neuraminidase inhibition assay.

Experimental Workflow: MDCK Cell Survival Assay



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Caption: Workflow for the MDCK cell survival assay.

Conclusion

10-Norparvulenone presents a promising scaffold for the development of novel anti-influenza therapeutics. Its defined mechanism of action, centered on the inhibition of the viral neuraminidase, offers a clear target for further optimization and drug design. The experimental protocols and workflows detailed in this guide provide a foundational framework for researchers

to further investigate the therapeutic potential of this and similar compounds. Future research should focus on in vivo efficacy, pharmacokinetic profiling, and the potential for combination therapies to combat emerging drug-resistant influenza strains.

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References

- 1. Influenza A virus isolation, culture and identification | Springer Nature Experiments [experiments.springernature.com]
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